
N2-Isobutyryl-5'-O-(4,4'-dimethoxytrityl)-2'-O-methylguanosine-3'-O-succinate, triethylamine salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “MFCD30475568” is a chemical entity with unique properties and applications. It is known for its specific molecular structure and reactivity, making it valuable in various scientific and industrial fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD30475568” involves a series of chemical reactions under controlled conditions. The exact synthetic route can vary, but it typically includes steps such as:
Initial Reactant Preparation: The starting materials are prepared and purified.
Reaction Setup: The reactants are combined in a reaction vessel under specific conditions such as temperature, pressure, and pH.
Catalysis: Catalysts may be used to accelerate the reaction.
Purification: The product is purified using techniques like crystallization, distillation, or chromatography.
Industrial Production Methods
In an industrial setting, the production of “MFCD30475568” is scaled up using large reactors and continuous processing techniques. The process is optimized for efficiency, yield, and safety, often involving automated systems for monitoring and control.
Analyse Des Réactions Chimiques
Types of Reactions
“MFCD30475568” undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form oxidized products.
Reduction: Reacts with reducing agents to form reduced products.
Substitution: Undergoes substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions typically involve common reagents such as:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substituting Agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.
Applications De Recherche Scientifique
“MFCD30475568” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on biological systems and potential therapeutic uses.
Medicine: Investigated for its pharmacological properties and potential as a drug candidate.
Industry: Utilized in the production of various chemical products and materials.
Mécanisme D'action
The mechanism by which “MFCD30475568” exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.
Propriétés
Formule moléculaire |
C46H58N6O11 |
|---|---|
Poids moléculaire |
871.0 g/mol |
Nom IUPAC |
4-[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-3-yl]oxy-4-oxobutanoic acid;N,N-diethylethanamine |
InChI |
InChI=1S/C40H43N5O11.C6H15N/c1-23(2)36(49)43-39-42-35-32(37(50)44-39)41-22-45(35)38-34(53-5)33(56-31(48)20-19-30(46)47)29(55-38)21-54-40(24-9-7-6-8-10-24,25-11-15-27(51-3)16-12-25)26-13-17-28(52-4)18-14-26;1-4-7(5-2)6-3/h6-18,22-23,29,33-34,38H,19-21H2,1-5H3,(H,46,47)(H2,42,43,44,49,50);4-6H2,1-3H3/t29-,33-,34-,38-;/m1./s1 |
Clé InChI |
XWERKNXEBRWARS-BOQFPNACSA-N |
SMILES isomérique |
CCN(CC)CC.CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC(=O)CCC(=O)O)OC |
SMILES canonique |
CCN(CC)CC.CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OC(=O)CCC(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Fluoro-2-[(n-pentyloxy)methyl]phenylZinc bromide](/img/structure/B14882209.png)
![(R)-3-Amino-4-(2,5-difluorophenyl)-1-(5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one](/img/structure/B14882218.png)
![8-Cyclopropyl-5,8-diazaspiro[3.5]nonane-6,9-dione](/img/structure/B14882226.png)

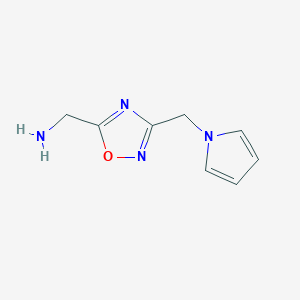

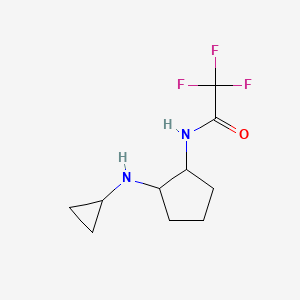
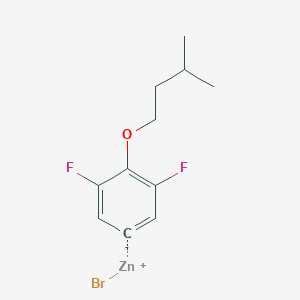
![2-(5-Hydroxybenzo[C]2,5-oxathiolen-2-ylidene)-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14882253.png)
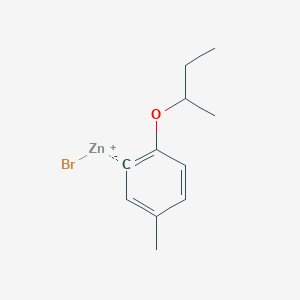

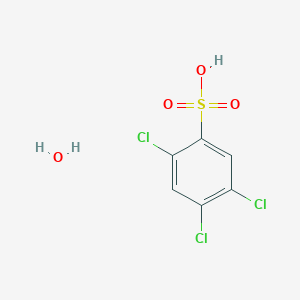
![7-Methyl-7-azaspiro[4.5]decane-1,6-dione](/img/structure/B14882280.png)
